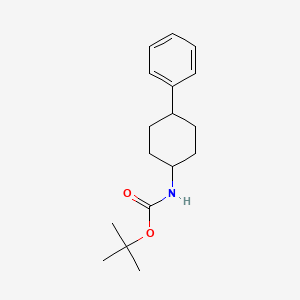

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound is known for its stability and versatility, making it a valuable reagent in many chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (trans-4-phenylcyclohexyl)carbamate can be synthesized through the reaction of trans-4-phenylcyclohexylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-phenylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl (trans-4-phenylcyclohexyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-phenylcyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the phenylcyclohexyl group.

tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of a phenyl group.

tert-Butyl carbazate: Contains a hydrazine group instead of an amine.

Uniqueness

tert-Butyl (trans-4-phenylcyclohexyl)carbamate is unique due to its combination of the tert-butyl group and the trans-4-phenylcyclohexyl moiety. This structure provides enhanced stability and specific reactivity, making it a valuable reagent in organic synthesis and various scientific applications .

Biological Activity

Tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C17H25NO2

- Molar Mass : 275.39 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to a carbamate functional group linked to a trans-4-phenylcyclohexyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interactions with various enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

2. Homocysteine Synthase Inhibition

The compound has been identified as a homocysteine synthase inhibitor, which is crucial for regulating homocysteine levels in the body. Elevated homocysteine is linked to cardiovascular diseases, making this inhibition potentially beneficial for preventing conditions such as arteriosclerosis and myocardial infarction .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can inhibit their activity, leading to disrupted cellular processes associated with inflammation and other pathological conditions.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The compound was shown to significantly lower levels of TNF-α and IL-6 in activated astrocyte cultures, indicating its potential use in treating neuroinflammatory disorders .

Table 1: Summary of Biological Activities

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in the context of developing new therapies for chronic inflammatory diseases and cardiovascular conditions. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration.

Properties

IUPAC Name |

tert-butyl N-(4-phenylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSJIEMXLZAPCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.